molecular formula C18H24FNO4 B2916549 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid CAS No. 906329-50-8

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2916549
CAS No.: 906329-50-8
M. Wt: 337.391
InChI Key: CBYSCBWEDKOZKE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzyl substituent at the 4-position. Its molecular formula is C₁₈H₂₃FNO₄ (molecular weight: 336.38 g/mol). This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in anticancer research. For example, derivatives of this scaffold have demonstrated cytotoxicity against human colon cancer (HCT116) cell lines with EC₅₀ values in the µM range . Structural studies via X-ray crystallography confirm its piperidine ring conformation and intermolecular hydrogen bonding patterns .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSCBWEDKOZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid (CAS Number: 906329-50-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a fluorobenzyl moiety, making it a valuable intermediate in drug development.

  • Molecular Formula : C₁₈H₂₄FNO₄
  • Molecular Weight : 337.386 g/mol
  • Storage Conditions : Ambient temperature, sealed in dry conditions
  • Purity : ≥95%

Biological Applications

This compound is utilized primarily in the following areas:

1. Pharmaceutical Development

This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and specificity .

2. Drug Design

Researchers have leveraged this compound in drug design processes, especially in creating piperidine derivatives that improve the bioavailability of new medications. This is crucial for developing effective treatments for various medical conditions .

3. Biochemical Research

In biochemical studies, this compound is used to explore receptor interactions and enzyme activities. Such research provides insights into cellular mechanisms and aids in identifying new drug targets, contributing to the advancement of therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

Study 1: Synthesis and Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antimicrobial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that modifications to the piperidine core could enhance antibacterial activity, suggesting that similar approaches could be applied to this compound .

Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR has shown that the introduction of fluorine atoms at specific positions on the benzyl ring significantly affects the biological activity of piperidine derivatives. This highlights the potential for optimizing this compound to enhance its pharmacological profile .

Comparative Table of Piperidine Derivatives

Compound NameBiological ActivityKey Modifications
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)Antimicrobial potentialFluorine substitution
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)Analgesic propertiesVariations in benzyl position
N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)Anti-cancer activityStructural optimization

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C6H8BrN3O2C_6H_8BrN_3O_2. It has a molecular weight of 234.05 g/mol . The compound features a butanoic acid moiety linked to a 3-bromo-1H-1,2,4-triazole ring.

Potential Applications

2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid has several potential applications in diverse fields.

Pharmaceutical Development As a lead compound for drug development and therapeutic applications, compounds containing triazole rings are known for their antifungal, antibacterial, and antitumor properties. Specifically, this compound may exhibit such activities. Interaction studies may focus on various biological systems to understand its mechanism of action and give insights into its pharmacokinetics and pharmacodynamics.

用途in Biological Studies The presence of the bromine atom and the triazole structure contributes to unique chemical properties, making it an interesting subject for biological studies. It may be further researched for drug development and therapeutic applications.

Applications in Organic Chemistry It exhibits potential utility in synthetic organic chemistry for generating more complex molecules. The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can be achieved through several methods, which emphasizes the versatility in synthesizing this compound through various organic chemistry techniques. These applications underline its significance in both industrial and research settings.

Potential research areas could include:

  • Developing new synthetic methodologies
  • Creating novel therapeutic agents
  • Designing advanced materials

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log S (Solubility) TPSA (Ų) References
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid C₁₈H₂₃FNO₄ 336.38 4-fluorobenzyl, Boc group, -COOH -3.5 (estimated) 66.8
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl, -COOH -1.8 66.8
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid C₁₁H₂₀N₂O₄ 244.29 Boc-protected amino group, -COOH -2.1 86.6
1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid C₁₅H₂₆N₂O₄ 298.38 Boc-pyrrolidine hybrid, -COOH -3.2 66.8
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl group, Boc group, -COOH at C2 -3.8 66.8

Key Observations :

  • Substituent Effects : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to simpler analogs like the ethoxycarbonyl derivative. This may improve cell membrane permeability in biological assays .
  • Solubility : The Boc group generally reduces aqueous solubility (e.g., Log S = -3.5 for the target vs. -1.8 for the ethoxy analog) .

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